2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid
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Overview
Description
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid is an organic compound that features a fluorine atom and a dimethylaminocarbonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a fluorinated benzoic acid derivative under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can form hydrogen bonds with target molecules, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid
- 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid
- 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Uniqueness
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom and the dimethylaminocarbonyl group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[3-(dimethylcarbamoyl)phenyl]-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-18(2)15(19)11-6-3-5-10(9-11)12-7-4-8-13(17)14(12)16(20)21/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBTVIDYZJZRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691313 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-92-6 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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